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Citraconic acid

Cat. No.: B3029655
CAS No.: 7407-59-2
M. Wt: 130.10 g/mol
InChI Key: HNEGQIOMVPPMNR-IHWYPQMZSA-N
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Description

Nomenclatural Context and Stereochemical Identity of (2E)-2-Methylbut-2-enedioic Acid

Mesaconic acid is systematically named (2E)-2-Methylbut-2-enedioic acid according to IUPAC nomenclature. nih.gov This name precisely describes its molecular structure: a four-carbon butene chain with two carboxylic acid groups (enedioic acid). The "2-Methyl" indicates a methyl group attached to the second carbon, and the "(2E)" denotes the stereochemistry around the double bond between the second and third carbons, indicating a trans configuration of the highest priority substituents on each carbon of the double bond. nih.govnih.gov

It is the trans-isomer of citraconic acid, which has the cis configuration and is also known as (2Z)-2-methylbut-2-enedioic acid. researchgate.netwikipedia.org Mesaconic acid is also an isomer of itaconic acid (2-methylidenebutanedioic acid). researchgate.netmdpi.com The distinct spatial arrangement of the functional groups in these isomers results in different physical and chemical properties.

Table 1: Nomenclature and Identifiers for Mesaconic Acid

Identifier TypeValue
Preferred IUPAC Name(2E)-2-Methylbut-2-enedioic acid nih.gov
Systematic Name(2E)-2-Methylbut-2-enedioic acid nih.gov
Other NamesCitronic acid, Methylfumaric acid nih.govguidechem.com
CAS Number498-24-8 wikipedia.org
PubChem CID638129 nih.gov
ChEBI ID16600 wikipedia.org
InChIInChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+ nih.gov
InChIKeyHNEGQIOMVPPMNR-NSCUHMNNSA-N nih.gov
Canonical SMILESCC(=CC(=O)O)C(=O)O alfa-chemistry.com

Historical Perspectives on the Discovery and Initial Academic Characterization of Mesaconic Acid

The initial scientific investigation of mesaconic acid dates back to 1874 by the renowned chemist Jacobus H. van 't Hoff. wikipedia.orghmdb.ca His early work focused on understanding the physical properties of this and other isomeric acids derived from citric acid. wikipedia.orghmdb.ca Later research demonstrated that mesaconic acid is not just a laboratory curiosity but is also produced by certain microorganisms, such as Clostridium tetanomorphum. wikipedia.org

Early methods for preparing mesaconic acid in the laboratory included the isomerization of this compound. This can be achieved by heating citraconic anhydride (B1165640) with nitric acid or by the action of sunlight on this compound in the presence of bromine. drugfuture.com These early synthetic routes were crucial for obtaining sufficient quantities of the compound for further study.

Broad Significance in Biochemical and Biological Research Paradigms

Mesaconic acid plays a significant role in various biochemical pathways. It is recognized as an intermediate in the biosynthesis of vitamin B12. wikipedia.orghmdb.ca Furthermore, it is involved in the methylaspartate pathway of glutamate (B1630785) fermentation, where it is reversibly hydrated to (S)-citramalate by the enzyme mesaconase. researchgate.net This pathway is important for the metabolism of various C5-dicarboxylic acids. researchgate.net

In the realm of biological research, mesaconic acid has been identified as a competitive inhibitor of fumarate (B1241708) reduction. wikipedia.orgumaryland.edu More recently, research has uncovered its potential as an endogenous anti-inflammatory substance. tu-braunschweig.de Studies have shown that mesaconic acid, which is produced in the body from itaconic acid, can exert immunomodulatory effects, suggesting its potential as a therapeutic agent for inflammatory conditions. tu-braunschweig.de It has been found in organisms such as Arabidopsis thaliana and Saxifraga stolonifera. nih.govalfa-chemistry.com

Table 2: Key Research Findings on Mesaconic Acid

Research AreaKey FindingReference
Biochemistry Intermediate in vitamin B12 biosynthesis. wikipedia.orghmdb.ca
Component of the methylaspartate pathway for glutamate fermentation. researchgate.net
Competitive inhibitor of fumarate reduction. wikipedia.orgumaryland.edu
Biology Possesses anti-inflammatory and immunomodulatory properties. tu-braunschweig.de
Produced from itaconic acid in mammalian immune cells. tu-braunschweig.de
Found in various plants, including Arabidopsis thaliana. nih.govalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4 B3029655 Citraconic acid CAS No. 7407-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-methylbut-2-enedioic acid
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InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2-
Source PubChem
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InChI Key

HNEGQIOMVPPMNR-IHWYPQMZSA-N
Source PubChem
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Canonical SMILES

CC(=CC(=O)O)C(=O)O
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Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)O
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Molecular Formula

C5H6O4
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Related CAS

28259-97-4
Record name 2-Butenedioic acid, 2-methyl-, (2Z)-, homopolymer
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DSSTOX Substance ID

DTXSID601019903
Record name Citraconic acid
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Molecular Weight

130.10 g/mol
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Physical Description

Solid
Record name Citraconic acid
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Solubility

783.0 mg/mL
Record name Citraconic acid
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CAS No.

498-23-7, 7407-59-2
Record name Citraconic acid
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Record name CITRACONIC ACID
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Record name Citraconic acid
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Melting Point

88 - 94 °C
Record name Citraconic acid
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Record name Citraconic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Occurrence and Distribution of Mesaconic Acid

Endogenous Metabolic Profiles and Identification

Mesaconic Acid as a Constituent of the Human Metabolome

Mesaconic acid is recognized as a component of the human metabolome, having been identified in biofluids such as blood and urine. hmdb.caebi.ac.uk It is classified as a methyl-branched fatty acid. hmdb.ca While typically found in low concentrations, its presence is significant in the context of certain metabolic states. For instance, mesaconic acid, along with 4-hydroxyisovaleric acid, has been identified in the urine of patients with isovaleric acidemia, a condition related to the metabolism of the amino acid leucine. ebi.ac.uk This suggests a potential link between mesaconic acid and the metabolism of methylsuccinic acid. ebi.ac.uk Furthermore, research indicates that mesaconic acid is produced by the body from itaconic acid, a substance generated by immune cells, and may have anti-inflammatory properties. tu-braunschweig.de

Phytochemical Investigations: Presence in Select Plant Species (e.g., Phaseolus vulgaris, Fragaria, Arabidopsis thaliana, Saxifraga stolonifera)

Phytochemical analysis has confirmed the presence of mesaconic acid in a diverse range of plant species. It has been reported as a metabolite in Arabidopsis thaliana, a well-studied model organism in plant biology. nih.gov The compound has also been extracted from Saxifraga stolonifera (strawberry begonia). nih.govresearchgate.netmedchemexpress.com While direct findings of mesaconic acid in Phaseolus vulgaris (common bean) and Fragaria (strawberry) are less explicitly detailed in the search results, the presence of related phenolic compounds and organic acids in these species is well-documented. nih.govnih.govillinois.edumdpi.comencyclopedia.pubmdpi.com For example, various phenolic compounds have been identified in 27 cultivars of strawberry (Fragaria x ananassa Duch.). nih.gov Similarly, studies on the French bean (Phaseolus vulgaris L.) have focused on its response to drought stress and the role of various antioxidant compounds. nih.gov Mesaconic acid has also been isolated from cabbage leaves (Brassica oleracea). medchemexpress.com

Microbial Bioproduction and Associated Organisms

Mesaconic acid is a known product of microbial metabolism. Historically, it was shown to be produced by the anaerobic bacterium Clostridium tetanomorphum. wikipedia.org This organism is involved in the biosynthesis of vitamin B12, a pathway where mesaconic acid plays a role. wikipedia.org More recent research has explored the production of mesaconic acid in other microorganisms. For example, the methylotrophic bacterium Methylorubrum extorquens AM1 has been engineered to produce mesaconic acid. researchgate.net Certain bacteria, such as Pseudomonas aeruginosa and Burkholderia xenovorans, are capable of utilizing mesaconic acid as a carbon and energy source. asm.org In B. xenovorans, mesaconic acid is metabolized through its hydration to (S)-citramalate. asm.org The production of itaconic acid, an isomer of mesaconic acid, by the fungus Aspergillus terreus is a well-established industrial process, and research into microbial production of these related dicarboxylic acids is ongoing. nih.govnih.gov

Ecological Distribution and Biological Source Identification

The ecological distribution of mesaconic acid is directly tied to its biological sources in the human, plant, and microbial kingdoms.

Human: It is distributed within human tissues and biofluids as a product of endogenous metabolism, particularly linked to immune responses and certain metabolic disorders. hmdb.caebi.ac.uktu-braunschweig.de

Plants: In the plant kingdom, its distribution has been confirmed in species such as Arabidopsis thaliana and Saxifraga stolonifera. nih.govresearchgate.net The presence of mesaconic acid and its isomers has also been detected in baked goods like bread, likely resulting from the heat-induced conversion of precursors such as cis-aconitic acid found in grains. nih.gov

Microbes: In microbial ecosystems, its presence is associated with specific bacteria involved in fermentation and metabolic pathways of organic acids, such as Clostridium tetanomorphum. wikipedia.org It is also found in environments where bacteria like Pseudomonas aeruginosa and Burkholderia xenovorans are present, as they can utilize it. researchgate.netasm.org

The identification of mesaconic acid from these diverse biological sources is accomplished through advanced analytical techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze organic acids in urine. ebi.ac.uk High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is another powerful tool used for the characterization and quantification of phenolic and organic compounds in plant extracts and other biological samples. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to characterize mesaconic acid. hmdb.ca

Biochemical Functions and Enzymatic Interactions of Mesaconic Acid

Participation in Central Metabolic Pathways

Mesaconic acid is integrated into the core metabolic networks of certain organisms, playing roles in biosynthesis and intermediary metabolism.

Scientific studies have identified mesaconic acid as a metabolite involved in the biosynthesis of vitamin B12 (cobalamin). wikipedia.org This complex process, carried out by certain bacteria and archaea, involves numerous enzymatic steps to construct the intricate corrin (B1236194) ring structure of the vitamin. wikipedia.orgnih.gov Organisms such as Clostridium tetanomorphum are known to produce mesaconic acid as part of this biosynthetic pathway. wikipedia.org While the precise mechanisms of its incorporation are still under investigation, its presence underscores its importance in the production of this essential vitamin in select microorganisms.

Mesaconic acid is a key player in the intermediary metabolism of some microorganisms, where it can be transformed into other vital compounds. For instance, in bacteria like Pseudomonas sp., mesaconic acid can serve as the sole source of carbon, highlighting its role in cellular energy and carbon metabolism. asm.orgnih.gov This metabolic capability involves the enzymatic interconversion of mesaconic acid with its isomers, itaconic acid and citramalic acid. asm.orgnih.gov

A notable conversion is the hydration of mesaconic acid to form citramalic acid, a reaction catalyzed by the enzyme mesaconyl-C4-CoA hydratase. wikipedia.org Ultimately, these metabolic transformations can channel mesaconic acid into the central citric acid cycle via its conversion to succinate (B1194679). asm.orgnih.gov

Mechanisms of Enzyme Modulation

Mesaconic acid influences the activity of various enzymes through distinct modulatory mechanisms, including competitive inhibition and allosteric activation.

Mesaconic acid is a recognized competitive inhibitor of fumarate (B1241708) reductase. wikipedia.orgumaryland.edu This enzyme is critical for anaerobic respiration in many organisms, where it facilitates the reduction of fumarate to succinate. nih.gov Due to its structural resemblance to fumarate, mesaconic acid can bind to the active site of the enzyme, thereby competing with the natural substrate and impeding its activity. This inhibitory action has been documented in various biological systems. wikipedia.org For example, in Streptococcus faecalis, while the fumarate reductase enzyme can also reduce mesaconate, the product of fumarate reduction, succinate, acts as an inhibitor of this process. nih.gov

The interaction between mesaconic acid and dopamine (B1211576) β-monooxygenase is multifaceted. Research indicates that at low concentrations, mesaconic acid can activate the enzyme, in a manner similar to fumarate. nih.gov Conversely, at higher concentrations (in the range of 1-5 mM), it exhibits an inhibitory effect by interacting with the oxidized form of the enzyme. nih.gov This concentration-dependent dual activity suggests a complex regulatory role for mesaconic acid in modulating the function of this important enzyme involved in neurotransmitter synthesis.

Further research has elucidated other specific enzymatic interactions involving mesaconic acid. A key finding is that, unlike its isomer itaconic acid, mesaconic acid does not inhibit succinate dehydrogenase, a crucial enzyme in the citric acid cycle and cellular respiration. tu-braunschweig.de This specificity is significant, as the inhibition of succinate dehydrogenase can have profound negative consequences for cellular metabolism. tu-braunschweig.de

Additionally, studies on Streptococcus faecalis have revealed that the fumarate reductase in this bacterium can utilize mesaconate as a substrate, indicating a degree of substrate flexibility for this enzyme. nih.gov

Table 1: Summary of Enzymatic Interactions of Mesaconic Acid

EnzymeType of InteractionEffect on Enzyme Activity
Fumarate ReductaseCompetitive InhibitionInhibition
Dopamine β-MonooxygenaseConcentration-Dependent ModulationActivation at low concentrations, Inhibition at high concentrations
Succinate DehydrogenaseNo InteractionNo inhibition
Mesaconyl-C4-CoA hydrataseSubstrateCatalyzes hydration to citramalic acid

Physiological Roles and Biological Activities of Mesaconic Acid

Cellular Signaling and Regulatory Capacities in Biological Systems

Recent research has highlighted mesaconic acid as an endogenous anti-inflammatory substance. tu-braunschweig.de A team of scientists discovered that mesaconic acid is produced in the body from itaconic acid, a known anti-inflammatory and antibacterial compound. tu-braunschweig.de This discovery has spurred investigations into the specific signaling pathways and regulatory roles of mesaconic acid.

Key findings indicate that mesaconic acid exhibits anti-inflammatory effects comparable to itaconic acid. tu-braunschweig.deuni.lu In studies involving laboratory mice with overactive immune systems, the administration of mesaconic acid led to a significant improvement in their condition and increased survival rates. tu-braunschweig.de This suggests a potent regulatory capacity in modulating immune responses.

A crucial distinction between mesaconic acid and itaconic acid lies in their interaction with a key metabolic enzyme. While itaconic acid inhibits succinate (B1194679) dehydrogenase (SDH), an enzyme central to cellular metabolism and part of the respiratory chain, mesaconic acid does not. tu-braunschweig.deuni.lu The inhibition of SDH by itaconic acid can have considerable negative impacts on metabolism. tu-braunschweig.de The ability of mesaconic acid to exert anti-inflammatory effects without this inhibitory action on SDH makes it a particularly interesting molecule for further study in the context of cellular signaling and regulation. tu-braunschweig.deuni.lu

FeatureMesaconic AcidItaconic Acid
Anti-inflammatory Effect Similar to itaconic acid tu-braunschweig.deuni.luKnown anti-inflammatory tu-braunschweig.de
Effect on Succinate Dehydrogenase (SDH) No blocking effect tu-braunschweig.deuni.luInhibits SDH tu-braunschweig.deuni.lu
Origin Produced from itaconic acid in the body tu-braunschweig.deuni.luProduced by immune cells tu-braunschweig.de

Contributions to Organismal Homeostasis and Development

Furthermore, mesaconic acid is involved in the biosynthesis of vitamin B12. hmdb.cawikipedia.org Vitamin B12 is an essential nutrient crucial for various metabolic processes, including the function of the central nervous system and the formation of red blood cells. Its role in the synthesis of this vital vitamin underscores its importance in maintaining metabolic homeostasis.

The identification of mesaconic acid in the urine of patients with isovaleric acidemia, a genetic disorder, suggests its involvement in alternative metabolic pathways that become active under pathological conditions. ebi.ac.uk This highlights a potential role in metabolic adaptation and the maintenance of homeostasis in the face of metabolic stress.

Biological ProcessContribution of Mesaconic Acid
Immune Regulation Acts as an endogenous anti-inflammatory agent, controlling overactive immune responses. tu-braunschweig.deuni.lu
Vitamin B12 Biosynthesis Serves as a component in the synthesis pathway of this essential vitamin. hmdb.cawikipedia.org
Metabolic Adaptation Implicated in alternative metabolic pathways in certain genetic disorders. ebi.ac.uk

Elucidation of Molecular Mechanisms of Action in Biological Contexts

The molecular mechanisms through which mesaconic acid exerts its biological effects are an active area of investigation. One of the well-characterized mechanisms is its role as a competitive inhibitor of fumarate (B1241708) reduction. hmdb.cawikipedia.orgmedchemexpress.com This inhibition can impact cellular respiration and the metabolic pathways that rely on this enzymatic reaction.

The discovery that mesaconic acid is an endogenous anti-inflammatory agent has prompted research into its specific molecular targets within the immune system. tu-braunschweig.de While it shares anti-inflammatory properties with itaconic acid, the fact that it does not inhibit succinate dehydrogenase (SDH) indicates a distinct mechanism of action. tu-braunschweig.deuni.lu Researchers are currently working to identify the precise molecular pathways through which mesaconic acid achieves its positive anti-inflammatory effects on the immune system. tu-braunschweig.deuni.lu Understanding these mechanisms is crucial for the potential development of mesaconic acid as a therapeutic agent for inflammatory and autoimmune diseases. tu-braunschweig.deuni.lu

CompoundMolecular Interaction
Mesaconic Acid Competitive inhibitor of fumarate reduction. hmdb.cawikipedia.orgmedchemexpress.com
Mesaconic Acid Does not inhibit succinate dehydrogenase (SDH). tu-braunschweig.deuni.lu
Itaconic Acid Inhibits succinate dehydrogenase (SDH). tu-braunschweig.deuni.lu

Advanced Methodologies for Mesaconic Acid Research

Analytical Chemistry Approaches for Detection and Quantitative Analysis in Biological Matrices

The accurate detection and quantification of mesaconic acid in complex biological samples such as plasma, urine, and tissue homogenates are fundamental to understanding its physiological and pathological relevance. nih.govhmdb.ca Several analytical techniques are employed for this purpose, with mass spectrometry (MS) coupled to chromatographic separation methods being the most prominent.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of organic acids. nih.govnih.govnih.gov For GC-MS analysis, derivatization is often required to increase the volatility of dicarboxylic acids like mesaconic acid. nih.gov A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the acid groups into their tert-butyldimethylsilyl esters, making them suitable for GC separation and providing characteristic fragmentation patterns for mass spectrometric detection. nih.gov LC-MS, particularly with electrospray ionization (ESI), can often analyze these acids directly in their ionic form, minimizing sample preparation. nih.gov

The development of robust analytical methods involves validation steps to ensure accuracy and reliability. This includes determining the limit of detection (LOD) and limit of quantification (LOQ), assessing linearity, and evaluating repeatability and precision. nih.govnih.gov For instance, a validated GC method for a similar dicarboxylic acid, azelaic acid, demonstrated a low limit of detection and good recovery from biological matrices like plasma and liver tissue homogenates. nih.gov

Table 1: Analytical Techniques for Mesaconic Acid Analysis

Analytical TechniquePrincipleSample PreparationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Derivatization to increase volatility (e.g., silylation). nih.govHigh resolution, sensitive, provides structural information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in a liquid mobile phase followed by mass-based detection.Often minimal, direct injection of biofluids is possible. researchgate.netHigh sensitivity, suitable for non-volatile and thermally labile compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Minimal, can analyze samples in their native state.Non-destructive, provides detailed structural information, quantitative. nih.gov

Isotopic Labeling and Advanced Metabolomic Flux Experiments

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system. nih.gov By introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can follow the incorporation of the label into downstream metabolites, thereby elucidating metabolic pathways and quantifying metabolic fluxes. nih.govmdpi.com

In the context of mesaconic acid, in vivo tracing studies using ¹³C-labeled itaconate have been instrumental in demonstrating that itaconate is a precursor to mesaconate. researchgate.netbiorxiv.orgnih.gov These experiments involve administering the labeled compound and then analyzing biological samples (e.g., plasma, tissues) over time using mass spectrometry to detect and quantify the labeled and unlabeled forms of mesaconic acid and other related metabolites. biorxiv.orgnih.gov This approach, known as Stable Isotope-Resolved Metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex metabolic networks. nih.gov

Metabolic flux analysis (MFA) combines isotopic labeling data with stoichiometric models of metabolic networks to calculate the rates (fluxes) of intracellular reactions. mdpi.comyoutube.com This provides a quantitative understanding of how cells utilize different metabolic pathways under various conditions. mdpi.comnih.gov For example, ¹³C-MFA can reveal how the metabolism of mesaconic acid is altered in disease states or in response to therapeutic interventions. mdpi.comnih.gov

Table 2: Key Findings from Isotopic Labeling Studies

Labeled PrecursorKey FindingBiological SystemReference
¹³C-ItaconateItaconate is converted to mesaconate in mitochondria. researchgate.netbiorxiv.orgnih.govIn vivo (rodent models) researchgate.netbiorxiv.orgnih.gov
¹³C-ItaconateItaconate fuels the TCA cycle, particularly in the liver and kidneys. biorxiv.orgnih.govIn vivo (rodent models) biorxiv.orgnih.gov
¹³C-GlucoseCan be used to trace carbon flow through central carbon metabolism and into related pathways. frontiersin.orgCell culture frontiersin.org

In Vitro and In Vivo Enzymatic Assays for Kinetic and Mechanistic Studies

Understanding the enzymes involved in mesaconic acid metabolism is crucial for a complete picture of its biological role. In vitro and in vivo enzymatic assays are essential for identifying these enzymes, characterizing their kinetic properties, and elucidating their mechanisms of action.

In vitro assays typically involve incubating a purified or partially purified enzyme with its substrate (e.g., a precursor to mesaconic acid) and then measuring the rate of product formation. nih.gov These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For example, studies on 2-methyl-aconitate isomerase, an enzyme involved in a related metabolic pathway, have utilized such assays to understand its catalytic mechanism. uniprot.org

In vivo studies can provide insights into enzyme activity within a cellular or whole-organism context. researchgate.netbiorxiv.orgnih.gov For instance, the inhibition of specific enzymes can be studied by observing the accumulation of substrates or the reduction of products. It has been shown that citraconate, the isomer of mesaconic acid, can inhibit the enzyme cis-aconitate decarboxylase (ACOD1), which is responsible for itaconate synthesis. nih.govresearchgate.net This was demonstrated by measuring itaconate levels in cells treated with citraconate. nih.gov

Computational Biology and Bioinformatics for Metabolic Reconstruction and Prediction

Computational biology and bioinformatics offer powerful tools for organizing, analyzing, and interpreting the large datasets generated in metabolomics and other "-omics" studies. nih.govnih.gov These approaches are invaluable for reconstructing metabolic pathways and predicting the metabolic fate of compounds like mesaconic acid.

Metabolic reconstruction involves assembling a comprehensive network of all known metabolic reactions in an organism. nih.gov Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and MetaCyc provide curated information on metabolic pathways and enzymes that serve as a foundation for these reconstructions. nih.gov By mapping experimental data onto these networks, researchers can identify known pathways involving mesaconic acid and potentially discover new ones.

Computational tools can also be used to predict metabolic pathways. nih.gov For example, retrosynthesis algorithms can be employed to identify potential enzymatic reactions that could produce or consume mesaconic acid. Furthermore, genome-scale metabolic models (GEMs) can be used to simulate the metabolic behavior of a cell or organism under different conditions, providing predictions about metabolic fluxes and the potential impact of genetic or environmental perturbations on mesaconic acid metabolism. nih.gov The integration of experimental data with these computational models is a key aspect of systems biology. nih.gov

Integration into Bioactive Compound Screening Libraries for Functional Discovery

To explore the potential biological activities of mesaconic acid and its derivatives, they can be included in bioactive compound screening libraries. selleckchem.commedchemexpress.com These libraries are collections of thousands of small molecules that are systematically tested in high-throughput screening (HTS) or high-content screening (HCS) assays to identify compounds with desired biological effects. selleckchem.comchemfaces.comemory.edu

The inclusion of mesaconic acid in such libraries allows for its evaluation against a wide range of biological targets and cellular processes. For example, it could be screened for its ability to modulate inflammatory responses, inhibit cancer cell growth, or act as an antimicrobial agent. emory.edursc.org The "tag and snag" workflow is an innovative screening method that uses isotopic labeling to identify compounds from complex mixtures that bind to cells, offering a way to discover novel bioactive molecules. nih.gov

Once a "hit" is identified from a screen, further studies are conducted to validate the activity, determine the mechanism of action, and identify the specific molecular target. emory.edu This process of functional discovery can uncover novel therapeutic applications for mesaconic acid and its related compounds.

Synthetic Strategies and Chemical Biology Applications of Mesaconic Acid

Laboratory Synthesis of Mesaconic Acid and Designed Analogues for Research Probes

The laboratory synthesis of mesaconic acid can be achieved through several methods. A common approach involves the isomerization of its geometric isomer, citraconic acid. This transformation can be induced by heating this compound with dilute nitric acid. orgsyn.org The process typically involves evaporating a mixture of citraconic anhydride (B1165640), water, and dilute nitric acid until the appearance of red fumes, which indicates the rearrangement to mesaconic acid. orgsyn.org Subsequent cooling and crystallization yield the final product. orgsyn.org Other methods include heating an aqueous solution of itaconic acid or this compound to high temperatures (180–200°C). orgsyn.org

The synthesis of mesaconic acid can also be initiated from citric acid. wikipedia.org This multi-step process begins with the dehydration and decarboxylation of citric acid to form itaconic anhydride. The itaconic anhydride is then isomerized to citraconic anhydride, which is subsequently hydrolyzed and further isomerized under acidic conditions to yield mesaconic acid. wikipedia.org

The versatility of these synthetic routes allows for the preparation of mesaconic acid analogues designed as research probes. By modifying the starting materials or reaction conditions, researchers can introduce specific functional groups or labels into the mesaconic acid structure. These tailored molecules can then be used to investigate biological pathways and enzyme mechanisms involving mesaconic acid.

Chemical Derivatization for Enhanced Detection and Functional Probing (e.g., Trimethylsilyl (B98337) (TMS) derivatives)

For analytical purposes, particularly in techniques like gas chromatography-mass spectrometry (GC-MS), chemical derivatization of mesaconic acid is often necessary to improve its volatility and thermal stability. A widely used method is the formation of trimethylsilyl (TMS) derivatives. nih.govnih.gov Silylation replaces the active hydrogens in the carboxylic acid groups with a trimethylsilyl group (–Si(CH₃)₃). nih.gov This process generates more volatile and less polar derivatives suitable for GC-MS analysis. nih.gov

The derivatization process typically involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS esters of mesaconic acid exhibit improved chromatographic behavior and produce characteristic mass spectra, facilitating their identification and quantification. nih.gov

This derivatization strategy is part of a broader approach known as a derivatization-enhanced detection strategy (DEDS), which aims to improve the sensitivity and specificity of analytical methods for various compounds. nih.gov By chemically modifying the analyte, its detection by mass spectrometry can be significantly enhanced. nih.govnih.gov

Derivative TypeMolecular FormulaMolecular Weight ( g/mol )Key Properties
Mesaconic AcidC₅H₆O₄130.10Orthorhombic needles, sublimes. drugfuture.com
Dimethyl esterC₇H₁₀O₄158.15Liquid, soluble in 122 parts water at 15°C. drugfuture.com
Diethyl esterC₉H₁₄O₄186.21Liquid. drugfuture.com
Trimethylsilyl (TMS) derivativeC₁₁H₂₂O₄Si₂274.46More volatile and less polar for GC-MS analysis. nih.gov

Design and Synthesis of Mesaconic Acid-Containing Complex Molecules (e.g., Bis(mesaconic acid))

The dicarboxylic acid nature of mesaconic acid makes it a valuable building block for the synthesis of more complex molecules and polymers. An example of this is the synthesis of bis(cyclic carbonate)s, which can be derived from sugar alcohols and used in the preparation of poly(carbonate-urethane)s. researchgate.net While not directly a bis(mesaconic acid), this illustrates the principle of using dicarboxylic acids or their derivatives to create larger, functional molecules. The synthesis of such complex molecules often involves standard organic chemistry reactions like esterification.

Applications in Chemoenzymatic Synthesis and Biocatalysis Research

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and sustainable synthetic routes. nih.govrsc.org Enzymes offer high selectivity and operate under mild conditions, which can be beneficial when working with multifunctional molecules like mesaconic acid. nih.gov

In the context of biocatalysis research, enzymes that interact with mesaconic acid are of significant interest. For instance, mesaconyl-C4-CoA hydratase catalyzes the hydration of mesaconic acid to form citramalic acid. wikipedia.org Understanding and harnessing such enzymatic transformations can lead to the development of novel biocatalytic processes for the production of valuable chemicals.

Future Research Directions and Unaddressed Questions Pertaining to Mesaconic Acid

Elucidation of Novel Metabolic Fates and Physiological Significance

While it is known that mesaconic acid is produced from itaconic acid in mammalian immune cells, the full extent of its metabolic journey and its physiological importance remains a critical area for future investigation. tu-braunschweig.de A key unanswered question is the precise molecular mechanism behind its anti-inflammatory effects. tu-braunschweig.deuni.lu Unlike itaconic acid, mesaconic acid does not inhibit the central metabolic enzyme succinate (B1194679) dehydrogenase (SDH), which suggests a distinct and potentially safer mode of action. tu-braunschweig.deuni.lu Future studies must focus on identifying the specific cellular targets and signaling pathways modulated by mesaconic acid to understand how it suppresses overactive immune responses.

Furthermore, the discovery of mesaconic acid in the urine of patients with isovaleric acidemia suggests it may be part of a broader metabolic network that has yet to be fully characterized. ebi.ac.uk Research is needed to explore whether mesaconic acid is a substrate for other enzymatic reactions and to identify any novel downstream metabolites. Understanding these pathways could reveal new physiological roles for mesaconic acid beyond immunomodulation, potentially linking it to other metabolic processes and disease states. Techniques like metabolic flux analysis and isotope tracing will be invaluable in mapping these novel metabolic fates.

Exploration of Undiscovered Therapeutic and Biotechnological Potentials in Health and Disease

The discovery of mesaconic acid's anti-inflammatory capacity has positioned it as a promising drug candidate. tu-braunschweig.de A significant future direction is the preclinical and eventually clinical investigation of its therapeutic potential for diseases characterized by excessive immune activation. tu-braunschweig.deuni.lu This includes autoimmune disorders like psoriasis and inflammatory bowel disease (IBD), as well as life-threatening conditions such as septic shock. tu-braunschweig.de Because it is an endogenous substance that does not disrupt central cellular metabolism, mesaconic acid could offer a therapeutic advantage with fewer side effects than currently used anti-inflammatory drugs. tu-braunschweig.deuni.lu

In the realm of biotechnology, mesaconic acid holds considerable promise as a versatile platform chemical derived from renewable resources. wikipedia.orgsigmaaldrich.com It has been identified as a potential precursor for the commodity chemical methacrylic acid and for producing isoprene, a key component in the rubber industry. wikipedia.orgsigmaaldrich.com Another exciting frontier is its use in materials science as a linker for creating novel metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and chemical separation. sigmaaldrich.com Future research will need to focus on metabolic engineering of microorganisms and optimizing fermentation processes to produce mesaconic acid economically at an industrial scale.

Potential Future Applications of Mesaconic Acid

DomainPotential ApplicationKey Research Question
TherapeuticsTreatment for autoimmune diseases (e.g., Psoriasis, IBD) and septic shock. tu-braunschweig.deuni.luWhat is the precise molecular mechanism of its anti-inflammatory action and its efficacy in disease models? tu-braunschweig.de
Biotechnology (Chemicals)Renewable precursor for methacrylic acid and isoprene. wikipedia.orgsigmaaldrich.comHow can microbial production strains and bioprocesses be optimized for cost-effective, industrial-scale output? nih.gov
Biotechnology (Materials)Aliphatic linker for novel Metal-Organic Frameworks (MOFs). sigmaaldrich.comWhat new catalytic, gas storage, or separation properties can be achieved with mesaconic acid-based MOFs? sigmaaldrich.com

Development of Innovative Technologies for High-Throughput Analysis in Biological Systems

To accelerate the pace of discovery, the development and application of innovative technologies for high-throughput (HTP) analysis of mesaconic acid are essential. While HTP experimentation is increasingly used in chemical research, specific tools tailored for mesaconic acid are needed. researchgate.netchemrxiv.org Software platforms that facilitate the rapid design and analysis of reaction arrays could be used to screen for novel synthesis routes for mesaconic acid derivatives or to explore their bioactivity in cellular models. chemrxiv.org

Furthermore, advanced mass spectrometry techniques are crucial for understanding mesaconic acid's role in complex biological systems. youtube.com High-throughput mass spectrometry platforms, such as those using desorption electrospray ionization (DESI), can analyze thousands of samples per day with minimal preparation. youtube.com Applying such technology would enable large-scale screening of mesaconic acid levels in clinical samples for biomarker discovery or in drug discovery campaigns to assess its effects on cellular metabolism. Automating these analytical workflows will be key to managing the large datasets generated and accelerating the research cycle from hypothesis to insight. nih.govyoutube.com

Comparative Omics Studies and Evolutionary Metabolic Insights

To fully understand the biological context of mesaconic acid, future research should employ comparative and evolutionary omics approaches. By comparing the metabolomes and transcriptomes of different organisms—from fungi like Aspergillus terreus that produce related compounds to various mammalian species—researchers can gain insights into the evolutionary origins and divergence of the itaconic and mesaconic acid pathways. nih.govnih.gov Such studies, modeled on "evolutionary metabolomics," can reveal how different organisms have adapted this metabolic module for distinct physiological purposes. nih.govresearchgate.net

Multi-omics studies within a single system are also a critical future direction. nih.gov Integrating proteomics, metabolomics, and transcriptomics in cellular models of inflammation treated with mesaconic acid can provide a systems-level view of its mechanism of action. This approach can identify the full spectrum of proteins and metabolic pathways that are dysregulated, offering clues to its therapeutic effects and potentially revealing novel biomarkers of its activity. nih.gov These comprehensive datasets will be invaluable for building predictive models of mesaconic acid's function and for identifying new avenues for therapeutic intervention.

Q & A

Basic: What analytical techniques are recommended for quantifying citric acid in complex biological matrices?

Answer: Citric acid quantification in biological matrices (e.g., fermentation broths, food extracts) typically employs gas chromatography-mass spectrometry (GC-MS) with derivatization. For example, citric acid trimethylester derivatives enable precise measurement using standard calibration curves . High-performance liquid chromatography (HPLC) is also widely used, particularly when coupled with UV detection or mass spectrometry for enhanced specificity . Method validation should include spike-recovery tests to account for matrix interference.

Advanced: How can response surface methodology (RSM) improve the optimization of citric acid extraction processes?

Answer: RSM, combined with central composite design (CCD), allows researchers to model interactions between variables (e.g., extractant concentration, phase ratios) and predict optimal conditions. For instance, tributylamine (TBA) concentration in octyl acetate was identified as the most critical parameter for citric acid extraction efficiency, achieving 82.44% under optimized conditions . Similarly, RSM resolved pH-glucose interactions in Candida zeylanoides fermentations, where constant pH (6.5) and low glucose (125 g/L) maximized yield .

Basic: What are the critical factors influencing citric acid yield in microbial fermentation?

Answer: Key factors include:

  • Strain selection : Aspergillus spp. and Candida zeylanoides are high-yield candidates .
  • Carbon source : Glucose concentration inversely affects yield in some strains .
  • pH control : Maintaining pH ~6.5 prevents metabolic diversion to byproducts .
  • Fermentation duration : Extended incubation (6+ days) enhances accumulation .

Advanced: What experimental designs are suitable for resolving contradictions in reported optimal conditions for citric acid production?

Answer: Factorial designs (e.g., Box-Benken, CCD) systematically test variable interactions. For example, conflicting glucose concentration results can be addressed by fixing pH and varying glucose and fermentation time in a two-factor design . Model adequacy is validated via R² (>0.9) and lack-of-fit tests (p > 0.05) . Replicating experiments under standardized conditions (e.g., strain, substrate) further reduces discrepancies .

Advanced: How can agricultural waste be utilized as a substrate for citric acid production?

Answer: Cashew pod husk and other lignocellulosic wastes can be pretreated (e.g., acid hydrolysis) to release fermentable sugars. Strain optimization (e.g., Aspergillus niger) and nutrient supplementation (nitrogen, trace metals) enhance yield . Collaborative R&D with biotech institutions is critical for scaling lab-scale processes to industrial applications .

Basic: What are the key considerations when selecting microbial strains for citric acid biosynthesis?

Answer: Prioritize strains with:

  • High acid tolerance : To withstand low pH during fermentation .
  • Genetic stability : Engineered strains should maintain productivity over generations .
  • Substrate versatility : Ability to metabolize diverse carbon sources (e.g., glucose, agro-waste) .
    Primary screening via agar plate assays (calcium citrate precipitation) identifies high-yield isolates .

Advanced: What statistical approaches are effective in analyzing multifactor interactions in citric acid process optimization?

Answer: Multivariate analysis (e.g., ANOVA, partial least squares regression) decouples individual factor effects from interactions. For example, CCD revealed TBA concentration contributes 58% to extraction efficiency, while phase ratio accounts for 22% . Sensitivity analysis in RSM identifies non-linear relationships, guiding iterative refinement of parameters .

Basic: How does pH control affect citric acid accumulation during fermentation?

Answer: Acidic pH (2.0–3.0) favors citric acid accumulation in Aspergillus spp. by inhibiting aconitase, diverting metabolism toward citrate synthesis . However, Candida zeylanoides requires neutral pH (6.5) to prevent glucose uptake inhibition . Automated pH adjustment with NaOH or CaCO3 is critical for process consistency .

Advanced: What methodologies address the challenges of scaling up laboratory-optimized citric acid production to pilot scale?

Answer: Scale-up challenges include oxygen transfer, mixing efficiency, and heat dissipation. Use bioreactors with controlled aeration (e.g., stirred-tank reactors) and real-time monitoring (pH, dissolved O₂). Kinetics models derived from lab-scale RSM data predict performance at larger scales . Genetic engineering to enhance strain robustness under shear stress is also pivotal .

Basic: What are the common sources of error in citric acid quantification and how to mitigate them?

Answer: Errors arise from:

  • Derivatization inefficiency : Ensure complete esterification in GC-MS via catalyst optimization .
  • Matrix interference : Use internal standards (e.g., deuterated citric acid) in HPLC/MS .
  • Calibration drift : Regularly validate with certified reference materials (USP/PhEur standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.